Lisuride

Catalog No.
S1800071
CAS No.
140387-89-9
M.F
C20H26N4O
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisuride

CAS Number

140387-89-9

Product Name

Lisuride

IUPAC Name

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1

InChI Key

BKRGVLQUQGGVSM-KBXCAEBGSA-N

SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

solubility

1.40e-01 g/L

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Isomeric SMILES

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

Lisuride is a monocarboxylic acid amide. It has a role as an antiparkinson drug, a serotonergic agonist, a dopamine agonist and an antidyskinesia agent. It derives from a hydride of an ergoline.
An ergot derivative that acts as an agonist at dopamine D2 receptors (dopamine agonists). It may also act as an antagonist at dopamine D1 receptors, and as an agonist at some serotonin receptors (serotonin agonists).
An ergot derivative that acts as an agonist at dopamine D2 receptors (DOPAMINE AGONISTS). It may also act as an antagonist at dopamine D1 receptors, and as an agonist at some serotonin receptors (SEROTONIN RECEPTOR AGONISTS).

Potential Benefits

  • Aiding Levodopa Therapy: Studies suggest that lisuride might be beneficial when added to levodopa, the current gold standard treatment for Parkinson's disease. Lisuride could help manage fluctuations in symptoms ("wearing-off") experienced by some patients on levodopa Source: A study on the effect and tolerance of lisuride on Parkinson's disease - PubMed: .
  • Monotherapy: Research also explored lisuride as a standalone treatment for Parkinson's disease. Studies showed some improvement in motor function, although levodopa is generally considered more effective Source: A study on the effect and tolerance of lisuride on Parkinson's disease - PubMed: .

Lisuride is a synthetic compound belonging to the class of ergoline derivatives, primarily recognized for its role as a dopamine receptor agonist. It is commonly utilized in the treatment of Parkinson's disease and hyperprolactinemia, conditions characterized by excessive prolactin levels. The compound is often administered in the form of its hydrogen maleate salt, which enhances its solubility and bioavailability. Lisuride acts on multiple neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors, making it a versatile agent in neuropharmacology .

Lisuride can undergo various chemical transformations. Notably, bromination of lisuride yields bromerguride (2-bromolisuride), which exhibits a pharmacodynamic profile that is reversed compared to lisuride. This reaction highlights the compound's potential for structural modifications that can alter its biological activity . The primary structure of lisuride is characterized by its complex ergoline backbone, which contributes to its pharmacological properties.

Lisuride exhibits a range of biological activities due to its interaction with several receptor types:

  • Dopamine Receptors: It primarily acts as a partial agonist at dopamine D2 receptors, which is crucial for its therapeutic effects in Parkinson's disease.
  • Serotonin Receptors: Lisuride also interacts with serotonin receptors, including 5-HT1A and 5-HT2A receptors. Unlike lysergic acid diethylamide (LSD), lisuride does not produce psychedelic effects, attributed to its biased agonism at the 5-HT2A receptor .
  • Adrenergic Receptors: It has been shown to act on α1 and α2 adrenergic receptors, contributing to its diverse pharmacological profile .

The compound's ability to modulate these receptor systems makes it effective in treating conditions like hyperprolactinemia and Parkinson's disease while minimizing side effects associated with more selective agents.

Lisuride was first synthesized in 1960 by Zikán and Semonský at the Research Institute for Pharmacy and Biochemistry in Prague. The synthesis involves several steps typical of ergoline derivatives, including the formation of the core structure through cyclization reactions and subsequent functional group modifications. The precise synthetic pathway can vary but generally includes:

  • Formation of the ergoline nucleus.
  • Introduction of substituents such as diethylurea.
  • Salt formation with maleic acid to enhance solubility .

Lisuride has several clinical applications:

  • Parkinson's Disease: It is used as an adjunct therapy to levodopa for managing symptoms in patients with Parkinson's disease.
  • Hyperprolactinemia: The drug effectively lowers prolactin levels and is indicated for conditions caused by prolactin-secreting tumors.
  • Migraine Prevention: Initially developed as a migraine treatment, lisuride has shown efficacy in preventing migraine attacks due to its serotonin antagonistic properties .

Research indicates that lisuride interacts with various pharmacological agents and can influence their effects:

  • Dopaminergic Agents: When combined with other dopaminergic medications, lisuride may enhance therapeutic outcomes in Parkinson's disease .
  • Serotonergic Drugs: Its interaction with serotonergic agents can lead to altered effects, necessitating careful monitoring when co-administered .
  • Adverse Reactions: Potential psychiatric side effects include hallucinations and mood alterations, particularly at higher doses or in sensitive individuals .

Lisuride shares structural similarities with several other ergoline derivatives and dopamine agonists. Here are some notable comparisons:

CompoundKey FeaturesUnique Aspects
BromocriptineDopamine agonist primarily used for Parkinson'sLonger half-life; more selective for D2 receptors
PergolideDopamine agonist; used for Parkinson’s diseaseAssociated with cardiac valvulopathy
CabergolineLong-acting dopamine agonistHigher selectivity for D2 receptors; also linked to fibrotic complications
Lysergic Acid DiethylamideHallucinogenic compoundProduces psychedelic effects; significant receptor bias

Lisuride stands out due to its unique receptor binding profile that allows it to exert therapeutic effects without inducing hallucinations or other psychedelic experiences associated with similar compounds like lysergic acid diethylamide .

Lisuride synthesis follows established pathways for ergoline derivatives, building upon the foundational work in lysergic acid chemistry. The primary synthetic route begins with lysergic acid as the starting material, which can be obtained through biotechnological methods from ergot alkaloids or via total synthetic approaches [1]. The conversion of lysergic acid to lisuride involves the formation of an ester intermediate followed by azide chemistry to introduce the diethylurea functionality [2].

The synthetic strategy employs a multi-step process where lysergic acid amides serve as key intermediates. Treatment of lysergic acid amides with alcohols under strongly acidic conditions (pH 0-1) provides the corresponding lysergic acid esters [2]. This esterification reaction proceeds at temperatures ranging from 0°C to 65°C, with optimal conditions typically maintained between 20-55°C for reaction periods of 2 to 30 hours, most commonly completed within 16 hours [2].

The acid-catalyzed esterification utilizes various strong acids including sulfuric acid, hydrochloric acid, perchloric acid, para-toluenesulfonic acid, trifluoroacetic acid, or trifluoromethanesulfonic acid [2]. The reaction medium consists of anhydrous alcohols such as methanol, ethanol, normal-propanol, or isopropanol, with the amide substrate typically used in concentrations of 1-10 parts by weight relative to the alcohol solvent [2].

A notable feature of this synthetic approach is the isomerization capability, where isolysergic acid amides can be converted to the naturally occurring lysergic acid configuration during the esterification process [2]. This transformation yields practically quantitative conversion to the desired 8α-configuration lysergic acid ester, demonstrating the synthetic utility of this methodology [2].

Radiochemical Synthesis

Iodination Techniques for [123I]2-iodo-lisuride

The radiochemical synthesis of [123I]2-iodo-lisuride employs electrophilic aromatic substitution at the activated position 2 of the lisuride molecule [3] [4]. The radioiodination process utilizes no-carrier-added [123I]iodide as the radioactive source, with IODOGEN (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril) serving as the oxidizing agent to generate electrophilic radioiodine species [3] [4].

The IODOGEN methodology involves pre-coating the reaction vial walls with the oxidizing agent, eliminating the need for solution-phase oxidants that could interfere with subsequent purification steps [3]. This solid-phase oxidation approach provides controlled generation of electrophilic [123I]iodine species while minimizing side reactions and facilitating product isolation [3].

The iodination occurs regioselectively at position 2 of the indole ring system, which represents the most activated position for electrophilic substitution in the lisuride molecule [3] [4]. This regioselectivity is attributed to the electron-donating properties of the ergoline ring system, which activates the indole moiety toward electrophilic attack [3].

For comparative studies and stability assessments, the longer-lived radioisotope [131I]iodine (half-life 8.04 days) has been employed using identical synthetic procedures [3] [4]. This approach allows for extended characterization studies while maintaining synthetic consistency with the clinically relevant [123I] isotope [3].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters has been conducted to maximize radiochemical yield and purity while minimizing reaction time [3] [4]. The optimization process examined variables including substrate concentration, oxidizing agent quantity, reaction temperature, reaction time, and solvent composition [3].

Reaction temperature optimization revealed that ambient temperature conditions provide optimal balance between reaction rate and product stability [3]. Elevated temperatures, while potentially increasing reaction kinetics, were found to promote decomposition pathways that reduced overall radiochemical yield [3].

The molar ratio of lisuride substrate to IODOGEN oxidizing agent was systematically varied to determine optimal conditions [3]. Excess oxidizing agent was found to promote over-oxidation and side product formation, while insufficient oxidizing agent resulted in incomplete conversion of radioactive iodide [3].

Solvent selection focused on maintaining substrate solubility while providing appropriate medium for electrophilic substitution [3]. Organic solvents with appropriate polarity and chemical inertness were selected to optimize both reaction efficiency and subsequent purification procedures [3].

Reaction time optimization balanced completeness of radioiodination with minimization of radiolytic decomposition [3]. The optimized conditions typically achieve >95% conversion within the timeframe required for subsequent purification and formulation steps [3].

Purification Methods and Radiochemical Yields

High Performance Liquid Chromatography represents the primary purification method for [123I]2-iodo-lisuride, providing both separation of the desired radiotracer from unreacted starting materials and quantitative assessment of radiochemical purity [3] [4]. The HPLC purification employs reversed-phase chromatography with gradient elution systems designed to separate compounds based on hydrophobicity differences [3].

The optimized HPLC conditions utilize mobile phase systems consisting of aqueous buffer (mobile phase A) and organic solvent (mobile phase B) [3]. Typical buffer systems include triethylammonium bicarbonate or phosphate buffers, while acetonitrile or methanol serve as the organic component [3]. The gradient profile is designed to provide baseline separation of [123I]2-iodo-lisuride from unreacted lisuride and potential side products [3].

Following systematic optimization of reaction parameters, [123I]2-iodo-lisuride is obtained with radiochemical yields of 70 ± 5% after HPLC purification [3] [4]. The radiochemical purity consistently exceeds 97%, meeting criteria for pharmaceutical applications [3] [4]. In no-carrier-added syntheses, specific activities ranging between 4440 and 7400 GBq/μmol (120-200 Ci/μmol) are achieved, corresponding to 50-85% of the theoretical maximum value [3] [4].

The purification process employs UV detection at wavelengths between 260-298 nanometers for monitoring compound elution [5] [6]. Radio-detection systems provide simultaneous monitoring of radioactive species, enabling real-time assessment of purification efficiency and radiochemical purity [3].

Quality control procedures include analytical HPLC confirmation of chemical and radiochemical purity, specific activity determination, and stability assessment [3] [4]. The purified [123I]2-iodo-lisuride demonstrates chemical purity >99% and radiochemical purity >97%, with radionuclidic purity >98% and [125I] contamination <0.6% at injection time [7].

Analytical Methods for Characterization

Comprehensive analytical characterization of lisuride and its radiochemical derivatives employs multiple complementary techniques to ensure structural identity, purity, and quality [8] . Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through analysis of proton and carbon environments in the ergoline ring system [8].

One-dimensional proton NMR spectroscopy offers rapid structural fingerprinting capabilities, with characteristic resonances corresponding to the indole protons, methyls groups, and diethylurea functionality [8] [10]. Two-dimensional NMR techniques, including correlation spectroscopy and heteronuclear correlation experiments, provide detailed structural assignments and confirmation of molecular connectivity [8] [10].

Mass spectrometry serves as a primary analytical tool for molecular weight confirmation and structural characterization [8] . High-resolution mass spectrometry enables determination of exact molecular formulas and detection of potential impurities or degradation products [8]. For radiochemical derivatives, the mass spectral analysis confirms the presence of iodine substitution and provides fragmentation patterns consistent with the proposed structure [8].

Chromatographic methods beyond HPLC purification include thin-layer chromatography for rapid purity assessment and method development [8] . TLC systems employ various solvent mixtures optimized for separation of lisuride from related ergoline compounds and potential synthetic impurities [8].

Optical rotation measurements provide confirmation of stereochemical configuration, particularly important for ergoline derivatives where multiple stereoisomers are possible [2]. The specific rotation values serve as identity criteria and purity indicators for pharmaceutical preparations [2].

Stability studies employ accelerated degradation conditions to assess chemical and radiochemical stability over time [3] [7]. These studies monitor decomposition pathways, identify degradation products, and establish storage conditions and shelf-life parameters for pharmaceutical formulations [3] [7].

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

338.21066147 g/mol

Monoisotopic Mass

338.21066147 g/mol

Heavy Atom Count

25

UNII

E0QN3D755O

Related CAS

19875-60-6 (maleate (1:1))

Drug Indication

For the management of Parkinson's Disease

Mechanism of Action

Lisuride is an anti-Parkinson drug chemically related to the dopaminergic ergoline Parkinson's drugs. Lisuride binds to the 5-HT(1A) and 5-HT(2A/2C) receptors. It is also thought to bind to the dopamine receptor and to act as a dopamine agonist. Evidence has also emerged that Lisuride also binds to the Histamine H1 receptor.

Wikipedia

Lisuride

Dates

Last modified: 07-20-2023

Explore Compound Types